Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate
Description
Chemical Name: Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate CAS No.: 936129-48-5 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.30 g/mol Structure: Features a methyl ester group at position 2 and a tert-butoxycarbonyl (Boc)-protected amine at position 5 on the benzoate ring. The Boc group serves as a protective moiety for amines in organic synthesis, while the methyl ester enhances solubility and stability in non-polar environments .
Properties
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHNVWLBXWOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a benzoate backbone with two amino substituents: one unprotected at the 2-position and another at the 5-position shielded by a tert-butoxycarbonyl (Boc) group. The Boc group, a cornerstone of peptide chemistry, prevents undesired reactions at the 5-amine during subsequent synthetic steps. The methyl ester at the 1-position enhances solubility in organic solvents, facilitating reactions in nonpolar media.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.297 g/mol |
| IUPAC Name | Methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| LogP (Estimated) | 1.82 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The Boc group’s steric bulk contributes to the compound’s crystallinity and stability under acidic conditions, critical for storage and handling.
Synthetic Pathways
Stepwise Synthesis Protocol
The synthesis involves three sequential steps: nitration, reduction, and Boc protection, optimized for scalability and reproducibility.
Nitration of Methyl Anthranilate
Methyl anthranilate (2-aminobenzoic acid methyl ester) undergoes nitration at the 5-position using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution introduces a nitro group para to the existing amino group, yielding methyl 2-amino-5-nitrobenzoate.
Reaction Conditions :
- Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
- Temperature : 0–5°C (to minimize side reactions)
- Yield : 70–85%
Reduction of the Nitro Group
The nitro intermediate is reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in hydrochloric acid. This step produces methyl 2,5-diaminobenzoate, a highly reactive diamine.
Optimization Notes :
- Catalytic Hydrogenation : Preferred for cleaner profiles; typical conditions include 30–50 psi H₂ in ethanol at 25°C.
- Chemical Reduction : Iron/HCl offers cost advantages but requires rigorous pH control to prevent over-reduction.
Boc Protection of the 5-Amino Group
Selective protection of the 5-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., DMAP or triethylamine). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding the target compound.
Critical Parameters :
Industrial-Scale Optimization
Solvent and Catalyst Selection
Patent literature emphasizes ketone solvents (e.g., acetone) and phase-transfer catalysts for Boc protection, enhancing reaction rates and yields. For instance, employing potassium tert-butoxide in acetone at −5°C to 35°C achieves >90% conversion.
Table 2: Industrial Process Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetone or THF |
| Temperature | −5°C to 35°C |
| Potassium tert-butoxide | 0.9–1.5 equiv |
| Reaction Time | 4–6 hours |
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for angiotensin II receptor blockers (ARBs) and protease inhibitors. For example, its structural analog, methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate, is a key intermediate in antihypertensive drugs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features an amino group that allows it to participate in various biochemical reactions, including nucleophilic substitutions. Its mechanism of action is influenced by environmental factors such as pH and temperature, which can affect its stability and reactivity.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, particularly those involving amino groups. Its unique tert-butoxycarbonyl group provides steric hindrance that can influence the reactivity of derivatives.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may play a role in studying enzyme inhibition and protein interactions. Its structural similarity to para-aminobenzoic acid (PABA) suggests potential biological activities, including anticancer properties by inhibiting cell proliferation in cancer cell lines .
Industry
- Specialty Chemicals Production : Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
This compound has shown promising biological activities:
- Anticancer Properties : Studies have indicated that this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines like MDA-MB-231. The mechanism involves modulation of enzyme activity leading to apoptosis in cancer cells.
- Enzyme Interaction : The compound's ability to interact with specific enzymes involved in metabolic pathways has been noted, which may lead to significant therapeutic implications .
Anticancer Efficacy Study
In an experimental setup involving mice injected with MDA-MB-231 cells:
- Treatment Regimen : Mice were treated with this compound over a period of 30 days.
- Results : Treated mice exhibited significantly reduced metastatic nodules compared to control groups, demonstrating the compound's potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound 1 : 5-{[(tert-Butoxy)Carbonyl]Amino}-2-Methylbenzoic Acid
- CAS No.: 143617-90-7
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- Key Difference : Replaces the methyl ester with a carboxylic acid group at position 2.
- Implications: Higher polarity and acidity compared to the ester analog, influencing solubility in aqueous media. Potential use in peptide coupling or metal coordination chemistry due to the free carboxylic acid .
Compound 2 : Methyl 5-((tert-Butoxycarbonyl)Amino)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
- CAS No.: 1620228-27-4
- Molecular Formula: C₁₉H₂₇BNO₆
- Molecular Weight : 376.24 g/mol
- Key Difference : Substitutes the methyl group at position 2 with a boronate ester.
- Implications :
Substitution Pattern Variations
Compound 3 : 2-((tert-Butoxycarbonyl)(Methyl)Amino)-5-Methylbenzoic Acid
- CAS No.: 886362-46-5
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- Key Difference : Incorporates an N-methyl-Boc group at position 2.
- Implications :
Compound 4 : 3-[(tert-Butoxycarbonyl)Amino]-5-Hydroxybenzoic Acid
- CAS No.: 232595-59-4
- Molecular Formula: C₁₂H₁₅NO₅
- Molecular Weight : 253.25 g/mol
- Key Difference : Shifts the Boc group to position 3 and adds a hydroxyl group at position 5.
- Implications: Enhanced hydrogen-bonding capacity due to the hydroxyl group, raising its melting point (150–151°C) compared to non-hydroxylated analogs. Potential utility in designing pH-sensitive drug delivery systems .
Data Table: Comparative Analysis
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|---|
| CAS No. | 936129-48-5 | 143617-90-7 | 1620228-27-4 | 886362-46-5 | 232595-59-4 |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₃H₁₇NO₄ | C₁₉H₂₇BNO₆ | C₁₄H₁₈N₂O₄ | C₁₂H₁₅NO₅ |
| Molecular Weight | 265.30 | 251.28 | 376.24 | 278.30 | 253.25 |
| Key Functional Groups | Methyl ester, Boc-amine | Carboxylic acid, Boc-amine | Boronate ester, Boc-amine | N-Methyl-Boc, carboxylic acid | Hydroxyl, Boc-amine |
| Applications | Amine protection, intermediates | Acid-catalyzed reactions | Cross-coupling reactions | Sterically hindered synthesis | Hydrogen-bonded frameworks |
Biological Activity
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2369666-35-1
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.30 g/mol
This compound functions primarily through:
- Inhibition of Cancer Cell Proliferation : Similar to other PABA derivatives, this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- A study demonstrated that related PABA derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.0 µM to over 10 µM for various analogs .
- The compound's structural similarity to known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
- Study on PABA Derivatives :
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | ~3.0 | |
| Benzamide Derivative | A549 | 4.53 | |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | HCT116 | <10 |
- Mechanistic Insights :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
Q & A
Basic: What are the key considerations for synthesizing Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate with high purity?
Methodological Answer:
The synthesis typically involves coupling a Boc-protected amine precursor with a methyl benzoate derivative. Critical steps include:
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
- Solvent Selection : Dichloromethane (DCM) or acetonitrile is preferred for maintaining reaction homogeneity and minimizing side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can conflicting NMR data for the Boc-protected amine group be resolved during structural characterization?
Methodological Answer:
Discrepancies in NMR signals (e.g., tert-butyl group splitting) often arise from steric hindrance or dynamic conformational changes. Strategies include:
- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow molecular rotation and resolve split peaks .
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons and carbons, confirming the Boc group’s connectivity .
- Comparative Analysis : Cross-reference with FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and mass spectrometry (M+H⁺ at m/z 281.33) .
Basic: What storage conditions are required to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (potential ester cleavage) .
Advanced: How can this compound serve as an intermediate in peptide-based drug design?
Methodological Answer:
The Boc-protected amino group and methyl ester enable selective modifications:
- Peptide Coupling : Deprotect the Boc group with TFA (trifluoroacetic acid), then couple with activated carboxylic acids (e.g., Fmoc-amino acids) using HATU as a coupling agent .
- Prodrug Design : Hydrolyze the methyl ester (via LiOH/MeOH) to generate a free carboxylic acid for conjugation with targeting moieties .
- Pharmacokinetic Optimization : Introduce fluorinated or cyclopropyl groups at the benzoate core to enhance metabolic stability .
Advanced: How to address low yields in multi-step syntheses involving this compound?
Methodological Answer:
Common pitfalls and solutions:
- Boc Deprotection Side Reactions : Use TFA/DCM (1:4 v/v) at 0°C to minimize ester hydrolysis .
- Steric Hindrance : Replace DCC with EDC·HCl for milder activation in congested environments .
- Scale-Up Challenges : Optimize solvent volume (e.g., 10 mL/g substrate) and use continuous flow reactors for improved heat/mass transfer .
Basic: What analytical techniques confirm the absence of hazardous decomposition products?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss below 150°C to detect volatile impurities (e.g., residual solvents) .
- GC-MS : Identify trace decomposition products (e.g., tert-butanol or CO₂ from Boc degradation) .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/O percentages (e.g., C: 59.98%, H: 7.19%, N: 9.99%) .
Advanced: What strategies mitigate racemization during chiral center formation?
Methodological Answer:
- Low-Temperature Reactions : Conduct couplings at −20°C to suppress base-induced racemization .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control during esterification .
- HPLC Monitoring : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to track enantiomeric excess .
Basic: How to validate the compound’s role in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-tagged peptides) in buffer (pH 7.4, 37°C) .
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on hydrogen bonds with the Boc-amino group .
- Control Experiments : Compare inhibition with/without pre-incubation to assess time-dependent effects .
Advanced: How to resolve solubility issues in aqueous biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- Prodrug Derivatization : Convert the methyl ester to a morpholinoethyl ester for improved water solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?
Methodological Answer:
- Isotope Labeling : Use ¹³C-labeled Boc groups to track unexpected cleavage via LC-MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to identify transition states favoring undesired pathways .
- In Situ IR : Monitor reaction progress for intermediates (e.g., acylureas) that divert the pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
